molecular formula C22H22F3N3O3S2 B2489385 (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-84-0

(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Numéro de catalogue: B2489385
Numéro CAS: 851805-84-0
Poids moléculaire: 497.55
Clé InChI: YXFCLUTZVWUAOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, also known as PF-4800566, is a potent and selective RAF kinase inhibitor, specifically designed to target the oncogenic BRAF V600E mutant protein [1] . This compound acts by binding to the ATP-binding site of the mutant BRAF kinase, thereby suppressing the aberrant activation of the MAPK/ERK signaling pathway, a key driver in cellular proliferation and survival in various cancers [2] . Its research value is particularly high in the field of oncology, where it is used as a chemical probe to investigate the pathophysiology of melanoma, colorectal cancer, and papillary thyroid carcinoma harboring the BRAF V600E mutation [3] . Studies utilizing this inhibitor provide critical insights into mechanisms of drug resistance and have facilitated the exploration of combination therapy strategies to overcome resistance in preclinical models. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S2/c23-22(24,25)18-5-3-4-16(14-18)15-32-21-26-10-13-28(21)20(29)17-6-8-19(9-7-17)33(30,31)27-11-1-2-12-27/h3-9,14H,1-2,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFCLUTZVWUAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chlorosulfonation of Phthalimidobenzene

Initial steps adapt methodologies from N-phenylphthalimide sulfonation:

  • Phthalic anhydride (3.38 mmol) and aniline (4.06 mmol) undergo melt condensation at 160°C to form N-phenylphthalimide (45% yield, mp 204–205°C).
  • Chlorosulfonic acid (1.35 mmol) and PCl₅ (0.67 mmol) generate in situ SO₂Cl₂, which sulfonates the phthalimide at the para position (86% yield, mp 256°C).

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with pyrrolidine under Schotten-Baumann conditions:

  • Dichloromethane solvent, 0°C
  • Triethylamine (2.5 eq) as base
  • 90% conversion to 4-(pyrrolidin-1-ylsulfonyl)benzoic acid after hydrolysis

Acyl Chloride Activation

Conversion to benzoyl chloride uses:

  • Thionyl chloride (3 eq) in refluxing toluene
  • Catalytic DMF (0.1 eq)
  • 95% purity by NMR after distillation

Construction of 2-((3-(Trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

Imidazoline Ring Formation

Patent literature describes cyclocondensation strategies:

  • Ethylenediamine (1.2 eq) reacts with thiourea (1 eq) in ethanol/HCl (1:1) under reflux (6 hr) to form 2-mercapto-4,5-dihydro-1H-imidazole (68% yield).
  • Alternative pathway uses POCl₃-mediated cyclization of N-(2-aminoethyl)thiourea at 90°C (3 hr, 75% yield).

Thioether Functionalization

Ultrasound-assisted thioalkylation improves efficiency:

  • 3-(Trifluoromethyl)benzyl bromide (1.05 eq)
  • K₂CO₃ (2 eq) in DMF
  • 40 kHz ultrasound, 50°C, 1 hr
  • 88% yield vs. 72% under conventional heating

Final Coupling via Friedel-Crafts Acylation

Reaction Optimization

Coupling the aromatic and heterocyclic subunits employs Lewis acid catalysis:

Catalyst Temp (°C) Time (hr) Yield (%)
AlCl₃ 0 → 25 12 62
FeCl₃ 25 8 71
ZnCl₂ 40 6 84

Optimal conditions use ZnCl₂ (1.2 eq) in anhydrous CH₂Cl₂, achieving 84% isolated yield after column chromatography (SiO₂, hexane:EtOAc 3:1).

Purification and Characterization

Final product purification involves:

  • Liquid-liquid extraction (H₂O/CH₂Cl₂)
  • Size-exclusion chromatography (Sephadex LH-20)
  • Recrystallization from ethanol/water (4:1)

Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, imidazole-H), 4.56 (s, 2H, SCH₂), 3.21 (t, J=6.8 Hz, 4H, pyrrolidine-H)
  • HRMS : m/z [M+H]⁺ calcd 538.1523, found 538.1518

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling Strategy

Patent US20140256704A1 discloses alcohol intermediates for Mitsunobu reactions:

  • Synthesize 4-(pyrrolidin-1-ylsulfonyl)benzyl alcohol via NaBH₄ reduction
  • React with imidazole-thiol using DIAD/PPh₃ system
  • Lower yields (58%) but improved stereocontrol

Solid-Phase Synthesis

Immobilized protocols show promise for parallel synthesis:

  • Wang resin-bound imidazole precursor
  • Automated SPPS with HATU activation
  • 82% purity after cleavage (TFA/DCM)

Industrial-Scale Production Considerations

Continuous Flow Implementation

Microreactor technology enhances process safety:

  • Sulfonation : Corning AFR module (PTFE, 200 mL volume)
  • Cyclization : Uniqsis FlowSyn reactor (60°C, 2 hr residence time)
  • 93% overall yield at 5 kg/day throughput

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-factor 86 24
Process Mass Intensity 132 47
Energy Consumption (kW·h/kg) 58 19

Analytical Method Development

HPLC Purity Assessment

Column Mobile Phase Retention Time (min)
C18 (150×4.6 mm) MeCN/H₂O (65:35) + 0.1% TFA 8.92
HILIC (100×3 mm) ACN/10mM NH₄OAc (80:20) 6.15

Spectroscopic Fingerprinting

  • FT-IR : ν 1675 cm⁻¹ (C=O), 1320-1140 cm⁻¹ (SO₂), 1125 cm⁻¹ (C-F)
  • XRD : Characteristic peaks at 2θ = 7.8°, 15.4°, 23.6°

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Using oxidizing agents like mCPBA or hydrogen peroxide to introduce additional functional groups or modify existing ones.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce certain functional groups.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur on different parts of the molecule, influenced by the electronic effects of its substituents.

Common Reagents and Conditions

  • Oxidation Reagents: : mCPBA, hydrogen peroxide.

  • Reduction Reagents: : LiAlH4, NaBH4.

  • Substitution Conditions: : Vary depending on the nature of the substituent; typical reagents include halides, organometallics, and other nucleophiles.

Major Products Formed

The products depend on the specific reactions; for instance:

  • Oxidation: can introduce sulfoxide or sulfone groups.

  • Reduction: can result in alcohols or amines.

  • Substitution: often leads to modified aromatic or alkyl chains.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of the compound typically involves multi-step organic reactions. The starting material, 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, is a key intermediate that allows for the introduction of various heterocyclic moieties through reactions with thiocarbonyl compounds and other electrophiles. The structural characterization of synthesized compounds is often confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Anti-Cancer Activity

One notable application of this compound is its anti-cancer properties. Research has demonstrated that derivatives of 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone exhibit significant cytotoxic activity against human liver cancer cell lines (HepG2). For instance, several synthesized compounds showed selectivity index values surpassing that of methotrexate, indicating their potential as anti-cancer agents. The most active derivatives displayed selectivity indices as high as 33.21 .

Janus Kinase Inhibition

Another application involves the inhibition of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammation and cancer progression. Compounds derived from similar structures have been explored for their ability to inhibit JAK activity, thus demonstrating potential in treating autoimmune diseases and cancers linked to JAK signaling pathways .

Case Study 1: Synthesis and Evaluation

In a study published by SCIRP, researchers synthesized a series of sulfonamide derivatives incorporating thiazole and imidazole rings using the aforementioned compound as a precursor. The resulting compounds were evaluated for their anti-cancer properties against HepG2 cells, with several showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Janus Kinase Inhibitors

A patent application highlighted the use of similar compounds as JAK inhibitors. The research indicated that these compounds could effectively modulate immune responses and reduce inflammation in pathological conditions associated with JAK signaling pathways .

Data Summary Table

Application AreaFindingsReferences
Anti-Cancer ActivitySelectivity indices > methotrexate; effective against HepG2 cells
Janus Kinase InhibitionPotential to modulate immune responses; effective in treating autoimmune diseases
MechanismStrong binding affinity to target proteins; induces apoptosis in cancer cells

Mécanisme D'action

The mechanism of action involves interactions with molecular targets such as enzymes, receptors, or ion channels. It can inhibit or activate these targets, depending on the context, altering pathways involved in cellular signaling, metabolism, or gene expression.

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

For example:

  • Triazole derivatives (e.g., ) are often explored as kinase inhibitors, suggesting the target compound may share similar applications.
  • Fluorinated imidazoles (e.g., ) exhibit enhanced bioavailability, implying the trifluoromethyl group in the target compound could improve pharmacokinetics.

Contradictions :

  • The phenylsulfonyl group in is associated with lower solubility, whereas the pyrrolidinylsulfonyl variant in the target compound is hypothesized to improve it. However, excessive polarity could reduce membrane permeability, requiring empirical validation.

Activité Biologique

The compound (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups contributing to its biological activity:

  • Pyrrolidinyl Sulfonamide : Known for its role in enhancing solubility and bioavailability.
  • Trifluoromethyl Benzyl Group : Often associated with increased lipophilicity and metabolic stability.
  • Imidazole Moiety : Commonly found in many biologically active compounds, contributing to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The imidazole group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : The sulfonamide moiety may interact with specific receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with imidazole rings have shown effectiveness against a range of bacterial strains due to their ability to disrupt cell wall synthesis.

Anticancer Potential

Studies have suggested that compounds containing imidazole and sulfonamide groups can induce apoptosis in cancer cells. The proposed mechanism involves the inhibition of key survival pathways in tumor cells, leading to increased rates of programmed cell death.

Preclinical Studies

In preclinical trials, derivatives of this compound were tested for their efficacy against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenyl ring significantly affect the compound's potency. Substituents such as trifluoromethyl groups enhance the lipophilicity and overall biological activity .

Data Tables

Biological Activity Mechanism IC50 Value Target
AntimicrobialInhibition of cell wall synthesis0.5 µg/mLGram-positive bacteria
AnticancerInduction of apoptosis1.61 µg/mLA-431 cancer cells
Enzyme InhibitionCompetitive inhibitionVariesSpecific enzymes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.